2-Phenoxypropylamine hydrochloride

Vue d'ensemble

Description

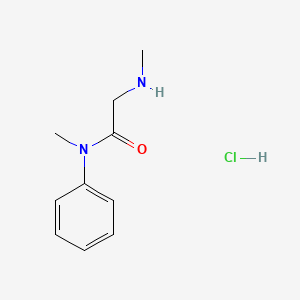

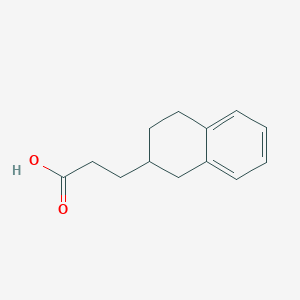

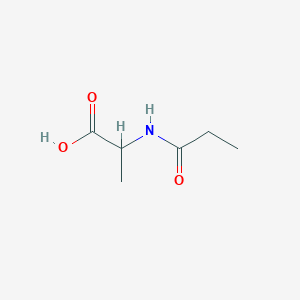

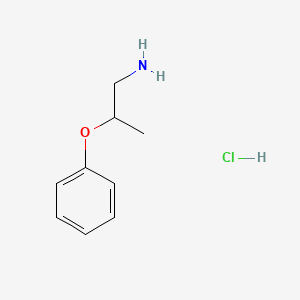

2-Phenoxypropylamine hydrochloride is a compound with the molecular formula C9H14ClNO . It is also known by several synonyms such as 2-PHENOXYPROPYLAMINE HCL, 2-phenoxypropan-1-amine hydrochloride, and [ (1-Aminopropan-2-Yl)Oxy]Benzene Hydrochloride .

Synthesis Analysis

The synthesis of 2-Phenoxypropylamine hydrochloride involves the reaction of 2-phenoxypropionitrile with lithium aluminium hydride in dry ether. The mixture is heated to reflux for 3 hours, cooled, and treated with water, then with 15% aqueous sodium hydroxide, and finally with water again. The mixture is stirred for 20 minutes and filtered. The filtrate is dried over anhydrous potassium carbonate and evaporated. The residue is distilled under water-pump vacuum to give pure 2-phenoxypropylamine .Molecular Structure Analysis

The molecular structure of 2-Phenoxypropylamine hydrochloride can be represented by the InChI code: 1S/C9H13NO.ClH/c1-8(7-10)11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H . The Canonical SMILES representation is: CC(CN)OC1=CC=CC=C1.Cl .Physical And Chemical Properties Analysis

2-Phenoxypropylamine hydrochloride has a molecular weight of 187.66 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass are both 187.0763918 g/mol . The topological polar surface area is 35.2 Ų . The compound is insoluble in water .Applications De Recherche Scientifique

Pharmaceuticals

2-Phenoxypropylamine hydrochloride is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds. However, the specific drugs or therapies that utilize this compound are not explicitly mentioned in the available resources.

Organic Chemistry

In the field of organic chemistry, 2-Phenoxypropylamine hydrochloride is involved in the synthesis of phenoxypropylamines . These compounds have been evaluated for their gastric acid antisecretory activity, which is significant in the treatment of peptic ulcer disease . The process of synthesizing these compounds from 2-Phenoxypropylamine hydrochloride is simple and moderate .

Chemical Engineering

While there isn’t specific information available on the use of 2-Phenoxypropylamine hydrochloride in chemical engineering, it’s worth noting that the compound’s synthesis and handling involve chemical engineering principles. For instance, its synthesis involves reactions such as reductive amination, acylation, and substitution .

Materials Science

Although there isn’t direct information on the use of 2-Phenoxypropylamine hydrochloride in materials science, amines, in general, have found extensive applications in this field . They contribute to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Environmental Science

While there isn’t specific information on the use of 2-Phenoxypropylamine hydrochloride in environmental science, phenoxy herbicides, which are related compounds, have been studied for their impact on aquatic ecosystems . Research in this area focuses on understanding their environmental levels, toxicological effects, and remediation methods .

Biochemistry

There isn’t specific information available on the use of 2-Phenoxypropylamine hydrochloride in biochemistry. However, given its role as a pharmaceutical intermediate , it’s plausible that it could be involved in biochemical research related to drug discovery and development.

Safety and Hazards

2-Phenoxypropylamine hydrochloride is corrosive and poses a danger. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Based on its structural similarity to other compounds such as epinephrine and Phenylpropanolamine , it can be hypothesized that it may interact with adrenergic receptors.

Mode of Action

Similar compounds like epinephrine act on adrenergic receptors, mimicking the actions of the sympathetic nervous system . Phenylpropanolamine acts directly on alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract . It’s plausible that 2-Phenoxypropylamine hydrochloride may have a similar mechanism of action.

Biochemical Pathways

Compounds with similar structures, such as epinephrine and phenylpropanolamine, are known to affect various biochemical pathways, including those involved in cardiovascular and respiratory function .

Result of Action

Based on the effects of structurally similar compounds, it can be hypothesized that it may have effects on cardiovascular and respiratory function .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Propriétés

IUPAC Name |

2-phenoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-8(7-10)11-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOBBGUREQJPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639942 | |

| Record name | 2-Phenoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxypropylamine hydrochloride | |

CAS RN |

98959-56-9, 6437-49-6 | |

| Record name | 1-Propanamine, 2-phenoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98959-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3432180.png)